molecular formula C21H22N2O4S2 B10962898 4-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

4-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Cat. No.: B10962898
M. Wt: 430.5 g/mol
InChI Key: YFXJNUAHFPDGGA-UHFFFAOYSA-N
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Description

N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenyl-4-methylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of N-[4-(4-ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting carbonic anhydrase, the compound disrupts the cellular environment, leading to antiproliferative effects on cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide
  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • Di-p-toluenesulfonamide

Uniqueness

N-[4-(4-Ethylbenzenesulfonamido)phenyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase enzymes, particularly in cancer cells, sets it apart from other similar compounds.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H22N2O4S2/c1-3-17-6-14-21(15-7-17)29(26,27)23-19-10-8-18(9-11-19)22-28(24,25)20-12-4-16(2)5-13-20/h4-15,22-23H,3H2,1-2H3

InChI Key

YFXJNUAHFPDGGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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